molecular formula C13H19N3O6 B14764524 NMDA receptor antagonist-3

NMDA receptor antagonist-3

Cat. No.: B14764524
M. Wt: 313.31 g/mol
InChI Key: XLPXGDDUDDNQKY-ATEBAYMDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

NMDA receptor antagonist-3 is a compound that inhibits the action of N-methyl-D-aspartate receptors. These receptors are a type of glutamate receptor and ion channel protein found in nerve cells. NMDA receptor antagonists are known for their role in neuroprotection, anesthesia, and as potential treatments for various neurological disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NMDA receptor antagonist-3 typically involves several steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. Common synthetic routes may include:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce the compound in large quantities. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

NMDA receptor antagonist-3 can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

Biological Activity

N-methyl-D-aspartate (NMDA) receptors play a crucial role in synaptic plasticity, learning, and memory. However, their overactivation can lead to excitotoxicity, contributing to various neurodegenerative disorders. NMDA receptor antagonists, including NMDA receptor antagonist-3 (also known as 3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid or CPP), have emerged as potential therapeutic agents for conditions such as depression, epilepsy, and neurodegeneration. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

This compound functions primarily by blocking the NMDA receptor channel, which is activated by glutamate and glycine. The binding of these neurotransmitters leads to an influx of calcium ions (Ca2+Ca^{2+}), which is essential for synaptic signaling but can be detrimental in excess. By inhibiting this influx, NMDA receptor antagonists mitigate excitotoxicity and its associated neuronal damage.

Key Mechanisms:

  • Competitive Inhibition: this compound competes with glutamate for binding at the receptor's active site.
  • Non-competitive Inhibition: It can also block the ion channel directly when the receptor is excessively activated.
  • Allosteric Modulation: Recent studies suggest that targeting specific subunits of the NMDA receptor may enhance therapeutic effects while minimizing side effects.

Therapeutic Applications

Research indicates that this compound may be beneficial in treating various neurological and psychiatric disorders:

  • Epilepsy: Studies have shown that NMDA receptor antagonists can effectively terminate status epilepticus (SE), a severe form of prolonged seizure activity. In experimental models, this compound demonstrated efficacy comparable to other established antagonists like MK-801 .
  • Depression: NMDA receptor antagonists have been investigated for their rapid antidepressant effects. For instance, a study reported that this compound significantly reversed behavioral deficits in mouse models of chronic stress .
  • Neuroprotection: The ability of this compound to protect against excitotoxic neuronal death suggests its potential application in neurodegenerative diseases such as Alzheimer's and Parkinson's .

Efficacy in Experimental Models

Numerous studies have assessed the efficacy of this compound in preclinical settings:

StudyModelFindings
Bertram & Lothman (1990)Status EpilepticusThis compound was effective in terminating SE, with a success rate comparable to MK-801 .
Mazarati & Wasterlain (1999)NeuroprotectionDemonstrated that this compound reduces neuronal damage during excitotoxic conditions .
YY-23 StudyChronic Stress Mouse ModelShowed significant antidepressant-like effects with rapid onset compared to traditional antidepressants like fluoxetine .

Clinical Implications

The translation of these findings into clinical settings has been met with mixed results. While some NMDA receptor antagonists have shown promise in clinical trials for depression and neuroprotection, challenges such as side effects and pharmacokinetic properties remain significant hurdles .

Properties

Molecular Formula

C13H19N3O6

Molecular Weight

313.31 g/mol

IUPAC Name

(2S)-2-[[(3S)-2-(2-aminoacetyl)-2-azabicyclo[2.2.1]heptane-3-carbonyl]amino]butanedioic acid

InChI

InChI=1S/C13H19N3O6/c14-5-9(17)16-7-2-1-6(3-7)11(16)12(20)15-8(13(21)22)4-10(18)19/h6-8,11H,1-5,14H2,(H,15,20)(H,18,19)(H,21,22)/t6?,7?,8-,11-/m0/s1

InChI Key

XLPXGDDUDDNQKY-ATEBAYMDSA-N

Isomeric SMILES

C1CC2CC1[C@H](N2C(=O)CN)C(=O)N[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

C1CC2CC1C(N2C(=O)CN)C(=O)NC(CC(=O)O)C(=O)O

Origin of Product

United States

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